molecular formula C19H27NO4 B564463 KAD-1229-d8 Calcium Hydrate CAS No. 1346603-13-1

KAD-1229-d8 Calcium Hydrate

Katalognummer B564463
CAS-Nummer: 1346603-13-1
Molekulargewicht: 341.477
InChI-Schlüssel: YBMPTCIINXDDNF-IGMUIECFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 calcium hydrate, is a deuterium-labeled version of Mitiglinide calcium hydrate . It is an insulinotropic agent and an ATP-sensitive K+ (KATP) channel antagonist . It is highly specific to the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .


Molecular Structure Analysis

The molecular formula of KAD-1229-d8 Calcium Hydrate is C19H19D8NO4•1/2Ca . The molecular weight is 361.51 . The SMILES representation of its structure is [H][C@@]12C@@(C(O)=O)C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)C2)([H])CCCC1.O .

Wissenschaftliche Forschungsanwendungen

Insulinotropic Action

KAD-1229-d8 Calcium Hydrate, also known as calcium (2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate, has been extensively studied for its insulinotropic action. It stimulates insulin secretion in rat pancreatic cells and perfused pancreas in a concentration-dependent manner, indicating its potential in managing blood glucose levels. This action is similar to sulfonylurea compounds, despite KAD-1229's non-sulfonylurea structure. It acts on ATP-sensitive K+ channels in pancreatic B-cells, a critical pathway in insulin secretion (Ohnota et al., 1995).

Ionophoretic Properties

Studies have demonstrated that KAD-1229 possesses calcium ionophoretic activity, indicating its ability to modulate cationic fluxes in pancreatic islet cells. This property contributes to its insulinotropic action and is integral to its role in altering cellular processes associated with diabetes management (Malaisse et al., 1995).

Impact on Glucose Metabolism

KAD-1229 impacts liver metabolism by increasing L-lactate production and inhibiting gluconeogenesis in isolated rat hepatocytes. These effects are accompanied by an increase in cellular content of fructose-2,6-bisphosphate, suggesting that KAD-1229's action extends beyond pancreatic effects and involves significant hepatic interactions (Nakashima et al., 1996).

Structural and Conformational Analysis

The structure of KAD-1229, particularly its calcium complexes, has been analyzed to understand its mechanism of action. The conformation and hydrophobic energy of KAD-1229 play a crucial role in its hypoglycemic activity, highlighting the importance of its molecular structure in its pharmacological effects (Lins et al., 1995).

Therapeutic Effects in Diabetic Models

KAD-1229 has shown positive effects in animal models of diabetes, particularly in improving post-prandial hyperglycemia and diabetic complications. It demonstrates a rapid and short-acting insulinotropic effect, which is beneficial for controlling postprandial plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rats (Ohnota et al., 1996).

Mechanism of Action in Cell Lines

Studies have investigated KAD-1229's mechanism of action in pancreatic beta-cell lines, confirming its ability to bind to sulfonylurea receptors and inhibit ATP-sensitive K+ channels. This inhibition results in plasma membrane depolarization and subsequent insulin secretion (Mogami et al., 1994).

Eigenschaften

CAS-Nummer

1346603-13-1

Produktname

KAD-1229-d8 Calcium Hydrate

Molekularformel

C19H27NO4

Molekulargewicht

341.477

IUPAC-Name

(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D;

InChI-Schlüssel

YBMPTCIINXDDNF-IGMUIECFSA-N

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O

Synonyme

(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate;  Mitiglinide-d8 Calcium Hydrate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KAD-1229-d8 Calcium Hydrate
Reactant of Route 2
KAD-1229-d8 Calcium Hydrate
Reactant of Route 3
KAD-1229-d8 Calcium Hydrate
Reactant of Route 4
KAD-1229-d8 Calcium Hydrate
Reactant of Route 5
KAD-1229-d8 Calcium Hydrate
Reactant of Route 6
KAD-1229-d8 Calcium Hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.